O,O,S-Trimethyl phosphorothioate

Vue d'ensemble

Description

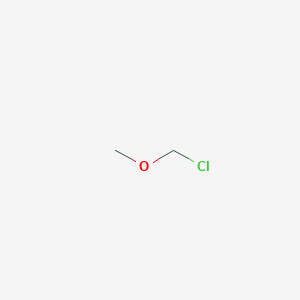

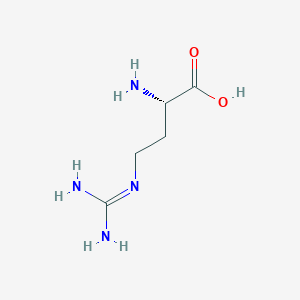

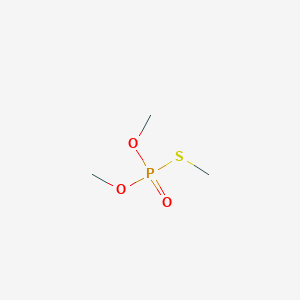

“O,O,S-Trimethyl phosphorothioate” is a chemical compound with the molecular formula C3H9O3PS . It is also known by other names such as “O,O,S-Trimethyl Ester Phosphorothioic Acid” and "Dimethylthiomethylphosphate" .

Synthesis Analysis

The synthesis of phosphorothioates, including “O,O,S-Trimethyl phosphorothioate”, can be achieved using thiophosphate salts . A new method for the preparation of phosphorothioates involves the reaction of diethyl phosphite with alkyl halides in the presence of a mixture of triethylamine/sulfur/alumina under solvent-free conditions using microwave irradiation .

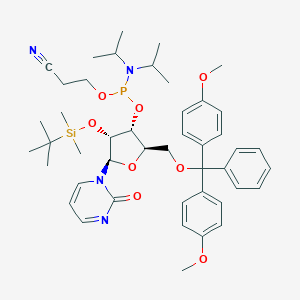

Molecular Structure Analysis

The molecular structure of “O,O,S-Trimethyl phosphorothioate” can be viewed using Java or Javascript . It contains a total of 16 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphate/thiophosphate .

Chemical Reactions Analysis

“O,O,S-Trimethyl phosphorothioate” can be oxidized using hydrogen peroxide or ozone. The use of solid-state hydrogen peroxide results in high yield and is operationally simple, least expensive, safer, and easier to handle, whereas ozone results in the highest yield and best quality product .

Physical And Chemical Properties Analysis

“O,O,S-Trimethyl phosphorothioate” has a density of 1.3±0.1 g/cm³, a boiling point of 222.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 88.4±22.6 °C, an index of refraction of 1.506, and a molar refractivity of 40.6±0.3 cm³ .

Applications De Recherche Scientifique

Comprehensive Analysis of O,O,S-Trimethyl phosphorothioate (Dimethylthiomethylphosphate)

O,O,S-Trimethyl phosphorothioate, also known as Dimethylthiomethylphosphate, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Pneumotoxicity Research: O,O,S-Trimethyl phosphorothioate has been identified as a pneumotoxin, which means it can cause lung injury when administered orally. This property makes it a significant compound for studying the hemorheological changes during lung inflammation . Research has shown that it can induce systemic hemorheological alteration in rats, likely through an increase in fibrinogen content, an acute-phase protein .

Hemorheology Studies: The compound’s effect on blood viscosity and red blood cell aggregation provides a valuable model for hemorheology studies. It can help understand the blood’s physical properties and how they change in response to inflammation or injury .

Organophosphorus Insecticide Impurity Analysis: As an impurity present in widely used organophosphorus insecticides, O,O,S-Trimethyl phosphorothioate’s toxicological properties are crucial for environmental safety assessments. Studies on its impact on non-target organisms and ecosystems are essential for developing safer insecticides .

Synthesis of Phosphorothioates: The compound is relevant in the synthesis of phosphorothioates, which are a class of organophosphorus compounds. These have applications ranging from agriculture to medicinal chemistry. The synthesis process often involves the use of thiophosphate salts under specific conditions .

Oxidation Studies: O,O,S-Trimethyl phosphorothioate can be used in oxidation studies to understand the reactivity of phosphorothioates when exposed to oxidizing agents like hydrogen peroxide or ozone. This research can lead to the development of new chemical processes and products .

Biomedical Applications: While direct applications in biomedicine for O,O,S-Trimethyl phosphorothioate are not well-documented, related compounds, such as phosphate glasses, are used in biomedicine. They serve as low-temperature sealing glasses and hosts for nuclear wastes, indicating potential areas for future research involving O,O,S-Trimethyl phosphorothioate .

Mécanisme D'action

Target of Action

O,O,S-Trimethyl phosphorothioate (OOS-TMP) primarily targets the lung tissue and immune cells , specifically splenic macrophages . It is known to induce lung injury and cause systemic hemorheological alterations . The compound also affects the immune system by inducing immune suppression, with splenic macrophages being the primary immune cell type affected .

Mode of Action

OOS-TMP interacts with its targets, causing a series of changes. In the lungs, it induces injury, leading to inflammation . In the immune system, it leads to macrophage differentiation, increasing the size heterogeneity of cell volume, phagocytic capability, and respiratory burst activity of splenic and peritoneal macrophages .

Biochemical Pathways

It’s known that the compound causes an increase in whole blood apparent viscosity, plasma fibrinogen level, and red blood cell aggregation . These changes suggest that OOS-TMP may affect the hemorheological pathways and the acute-phase response, possibly via an increase in fibrinogen content .

Result of Action

The action of OOS-TMP results in several molecular and cellular effects. In the lungs, it causes injury and inflammation . In the immune system, it induces immune suppression and leads to macrophage differentiation . It also causes systemic hemorheological alterations, likely through an increase in fibrinogen content .

Action Environment

The action, efficacy, and stability of OOS-TMP can be influenced by various environmental factors. It’s worth noting that the compound is an impurity present in widely used organophosphorus insecticides , suggesting that its action may be influenced by factors related to these insecticides’ use and environmental presence.

Propriétés

IUPAC Name |

[methoxy(methylsulfanyl)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUNGUOZHBRADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164928 | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152-20-5 | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HYB2U9FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)